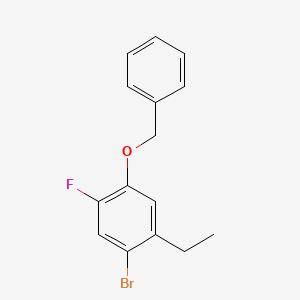

1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethyl-5-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrFO/c1-2-12-8-15(14(17)9-13(12)16)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSHRDUFWGVQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1Br)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 4 Bromo 5 Ethyl 2 Fluorobenzene and Analogous Derivatives

General Strategies for Polysubstituted Benzene (B151609) Synthesis

The construction of highly substituted benzene rings is a cornerstone of organic synthesis, enabling access to a vast array of molecules with applications in materials science, pharmaceuticals, and agrochemicals. Two primary strategic approaches are utilized: the modification of existing aromatic rings and the formation of the aromatic ring itself.

Sequential Functionalization Approaches for Aromatic Rings

Sequential functionalization is a common and versatile strategy for the synthesis of polysubstituted benzenes. This approach involves the stepwise introduction of functional groups onto a simpler, often commercially available, aromatic starting material. The order of introduction is critical and is dictated by the directing effects of the substituents already present on the ring. Electrophilic aromatic substitution (EAS) is a fundamental tool in this approach, allowing for the introduction of a wide variety of functional groups.

The success of a sequential functionalization strategy hinges on understanding the directing effects of the substituents. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. Halogens are an exception, as they are deactivating yet direct ortho and para. Careful planning of the reaction sequence is therefore essential to achieve the desired substitution pattern. For instance, a template-directed approach can be employed for the meta-selective C-H olefination of phenols, followed by nickel-catalyzed ipso-C-O activation and arylation, converting phenols into synthetically useful 1,3-disubstituted arenes. boronmolecular.comyoutube.com

A plausible sequential functionalization route to 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene could start from a simpler fluorinated phenol (B47542). The directing effects of the hydroxyl and fluoro groups would then guide the regioselective introduction of the ethyl and bromo substituents.

De Novo Assembly Strategies for Substituted Benzene Cores

In contrast to sequential functionalization, de novo assembly strategies construct the substituted benzene ring from non-aromatic precursors. These methods are particularly useful when the desired substitution pattern is difficult to achieve through sequential functionalization due to conflicting directing effects or steric hindrance.

Various cycloaddition and condensation reactions are employed in de novo benzene ring synthesis. For example, transition metal-catalyzed [2+2+2] cycloadditions of alkynes can provide a powerful route to polysubstituted benzenes. Another approach involves the condensation of carbonyl compounds, such as the reaction of ketones and aldehydes, to form a six-membered ring that can then be aromatized. While powerful, these methods can require more complex starting materials and reaction conditions compared to sequential functionalization.

Installation of Benzyloxy Moieties in Aromatic Systems

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis. Its introduction onto an aromatic ring is typically achieved through the O-benzylation of a corresponding phenol.

O-Benzylation Techniques for Hydroxyl Groups

The Williamson ether synthesis is the most widely used method for the O-benzylation of phenols. masterorganicchemistry.com This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) to facilitate the SN2 reaction. For the synthesis of this compound, the precursor 4-bromo-5-ethyl-2-fluorophenol (B1374807) would be treated with a base and benzyl bromide. masterorganicchemistry.com

| Reactants | Base | Solvent | Product |

| 4-bromo-5-ethyl-2-fluorophenol, Benzyl bromide | K₂CO₃ | Acetone | This compound |

| 4-bromo-5-ethyl-2-fluorophenol, Benzyl chloride | NaH | DMF | This compound |

Precursor-Based Introduction of Benzyloxy Functionalities

An alternative to the direct benzylation of a phenol is the use of a starting material that already contains a benzyloxy group. This strategy can be advantageous if the desired substitution pattern is more easily achieved by modifying a benzyloxy-containing precursor. For example, one could start with a benzyloxy-substituted benzene and then introduce the other functional groups. However, the benzyloxy group is an activating, ortho-, para-director, which would need to be considered in the synthetic planning. The synthesis of 1-(benzyloxy)-3-bromo-5-fluorobenzene (B182048) has been reported from 1-bromo-3,5-difluorobenzene (B42898) and benzyl alcohol in the presence of sodium hydride. chemicalbook.com

Regioselective Introduction of Halogen and Alkyl Substituents

The regioselective introduction of halogen and alkyl groups is a critical aspect of the synthesis of polysubstituted benzenes. Electrophilic aromatic substitution reactions are the primary methods for achieving this.

For the synthesis of the target molecule, the regioselective introduction of a bromine atom and an ethyl group onto a 2-fluorophenol (B130384) derivative is required. The hydroxyl and fluoro groups are both ortho-, para-directing. Starting with 2-fluoro-5-ethylphenol, the hydroxyl group is a stronger activating group than the ethyl group. Therefore, bromination would be expected to occur at the position para to the hydroxyl group, which is also ortho to the ethyl group, to yield 4-bromo-2-fluoro-5-ethylphenol.

The introduction of the ethyl group can be achieved through Friedel-Crafts alkylation or acylation. youtube.comorganic-chemistry.orgyoutube.comyoutube.com Friedel-Crafts acylation, followed by reduction of the resulting ketone, is often preferred to avoid the polyalkylation and carbocation rearrangement issues sometimes associated with Friedel-Crafts alkylation. For instance, acylation of 3-bromo-4-fluorotoluene (B1266451) could be envisioned, followed by a reduction step to form the ethyl group. However, the directing effects of the existing substituents must be carefully considered to ensure the desired regioselectivity.

Strategies for Selective Bromination and Fluorination on Aromatic Substrates

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis, with electrophilic aromatic substitution being the most common pathway. nih.govmasterorganicchemistry.com The regioselectivity of these reactions is a critical consideration, particularly when multiple positions on the ring are available for substitution.

Bromination: Electrophilic aromatic bromination is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlBr₃. google.com These catalysts polarize the Br-Br bond, creating a more potent electrophile (Br⁺). google.com However, for activated aromatic rings, the reaction can sometimes proceed without a catalyst. The development of highly regioselective methods is a priority to avoid the formation of isomeric mixtures. researchgate.net For instance, zeolites have been employed as shape-selective catalysts to favor the formation of the para-isomer in the bromination of simple aromatic substrates. nih.govgoogle.com Another common and often milder brominating agent is N-bromosuccinimide (NBS), which can be used with a variety of catalysts or under radical conditions, offering alternative selectivity profiles. nih.govresearchgate.net For substrates like fluorobenzene, catalytic systems have been developed to achieve high conversion and excellent para-selectivity. google.comgoogle.com

| Brominating System | Typical Substrate | Key Characteristics | Primary Selectivity |

|---|---|---|---|

| Br₂ / FeBr₃ | Benzene, Toluene (B28343) | Classic Lewis acid catalysis; highly reactive. google.com | Ortho/Para mix (kinetically controlled) |

| Br₂ / Zeolite Catalyst | Toluene, Fluorobenzene | Shape-selective, reusable catalyst, favors less sterically hindered product. nih.govgoogle.com | High Para-selectivity |

| N-Bromosuccinimide (NBS) / Silica Gel | Activated Arenes (e.g., Phenols) | Milder conditions, good for sensitive substrates. nih.govresearchgate.net | Para-selective |

Fluorination: Direct electrophilic fluorination of aromatic rings is more challenging than other halogenations due to the extreme reactivity of molecular fluorine (F₂). Consequently, specialized electrophilic fluorinating agents have been developed. Reagents such as Selectfluor™ (F-TEDA-BF₄) are now commonly used to deliver an electrophilic fluorine atom under more controlled conditions. masterorganicchemistry.com These reactions, often catalyzed by a strong acid, allow for the direct installation of fluorine onto an aromatic core. masterorganicchemistry.com However, in many synthetic routes, fluorinated aromatics are prepared from other functional groups, such as through the Balz-Schiemann reaction of diazonium salts.

Approaches for Ethyl Group Incorporation on Halogenated Arenes

Introducing alkyl groups onto an aromatic ring is most classically accomplished via the Friedel-Crafts alkylation. wikipedia.orgwikipedia.org This reaction involves treating the arene with an alkyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The reaction proceeds by generating a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring. wikipedia.org

However, Friedel-Crafts alkylation has significant limitations when applied to halogenated arenes. Halogens are deactivating substituents, which reduce the nucleophilicity of the aromatic ring and slow the rate of reaction. wikipedia.orgmasterorganicchemistry.com This often necessitates harsher reaction conditions. Furthermore, the alkyl group being added is an activating group, meaning the product is more reactive than the starting material, which can lead to polyalkylation.

Modern alternatives that circumvent these issues often rely on transition-metal-catalyzed cross-coupling reactions (discussed in section 2.4.1). For example, a halogenated arene can be coupled with an organometallic reagent containing an ethyl group, such as ethylmagnesium bromide (a Grignard reagent) or ethylboronic acid. These methods offer greater functional group tolerance and avoid the issues of polyalkylation and carbocation rearrangements associated with Friedel-Crafts reactions.

| Method | Reagents | Advantages | Disadvantages on Halogenated Arenes |

|---|---|---|---|

| Friedel-Crafts Alkylation | Ethyl Halide + Lewis Acid (e.g., AlCl₃) | Direct C-H functionalization. wikipedia.org | Ring deactivation by halogens, risk of polyalkylation, possible rearrangements. wikipedia.orgmasterorganicchemistry.com |

| Suzuki Coupling | Aryl Halide + Ethylboronic Acid, Pd catalyst | High functional group tolerance, mild conditions. uwindsor.ca | Requires pre-functionalized coupling partners. |

| Negishi Coupling | Aryl Halide + Ethylzinc Reagent, Pd or Ni catalyst | Highly reactive organometallic partner. | Reagents can be sensitive to air and moisture. |

Control of Regioselectivity through Directing Effects of Existing Substituents

The position of an incoming electrophile during aromatic substitution is dictated by the electronic properties of the substituents already present on the ring. wikipedia.orgquizlet.com These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.orgyoutube.com This control is paramount in a multi-step synthesis of a polysubstituted arene like this compound.

Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, stabilizing the cationic intermediate (arenium ion) formed during substitution and increasing the reaction rate. wikipedia.orgorganicchemistrytutor.com They preferentially direct incoming electrophiles to the ortho and para positions. The benzyloxy (-OCH₂Ph) and ethyl (-CH₂CH₃) groups are both activating, ortho-, para-directors. The benzyloxy group is a strong activator due to resonance donation from the oxygen atom's lone pairs, while the ethyl group is a weak activator through an inductive effect. youtube.comorganicchemistrytutor.com

Deactivating Groups (Meta-Directors): These groups strongly withdraw electron density from the ring through induction and/or resonance (e.g., -NO₂, -CN, -COR). They destabilize the arenium ion, particularly when the positive charge is at the ortho or para positions, thereby directing incoming electrophiles to the meta position. libretexts.orgyoutube.com

In the synthesis of the target molecule, the interplay of these effects is critical. For example, in a precursor such as 3-ethyl-4-fluorophenol, the hydroxyl group (-OH, a powerful activator) would be protected as a benzyl ether. The resulting benzyloxy group, being the most powerful activating group on the ring, would then direct a subsequent bromination primarily to its ortho and para positions. organicchemistrytutor.com The existing ethyl and fluoro groups would also influence the final position, leading to a specific regioisomer.

| Substituent | Electronic Effect | Classification | Directing Preference |

|---|---|---|---|

| -OCH₂Ph (Benzyloxy) | Strong Resonance Donor, Inductive Withdrawer | Strongly Activating | Ortho, Para youtube.comorganicchemistrytutor.com |

| -CH₂CH₃ (Ethyl) | Inductive Donor | Weakly Activating | Ortho, Para youtube.comorganicchemistrytutor.com |

| -F (Fluoro) | Strong Inductive Withdrawer, Weak Resonance Donor | Weakly Deactivating | Ortho, Para masterorganicchemistry.comorganicchemistrytutor.com |

| -Br (Bromo) | Strong Inductive Withdrawer, Weak Resonance Donor | Weakly Deactivating | Ortho, Para masterorganicchemistry.comorganicchemistrytutor.com |

Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) in Aromatic Construction

While electrophilic substitution is key for introducing initial functionality, building more complex aromatic structures often relies on coupling reactions that form new carbon-carbon or carbon-heteroatom bonds at specific, pre-functionalized sites.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. nih.gov These reactions follow a general catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.gov They enable the coupling of an organic halide or pseudohalide (electrophile) with an organometallic reagent (nucleophile).

For a substrate like this compound, the C-Br bond is significantly more reactive than the C-F bond in these catalytic cycles. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. uwindsor.ca

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. Organozinc compounds are more reactive than their boron counterparts, which can be advantageous for less reactive substrates, but they are also more sensitive to air and moisture.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine. It is a premier method for synthesizing aryl amines.

The utility of these reactions lies in their ability to selectively form bonds at the C-Br position of a bromofluorobenzene derivative, leaving the C-F bond intact for potential subsequent transformations. acs.org

Nucleophilic Aromatic Substitution (SNAr) Modalities for Halogen Displacement, particularly Fluorine

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike the more common SN1 and SN2 reactions, the SNAr mechanism involves two steps: addition of the nucleophile to the ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. masterorganicchemistry.com

This reaction is facilitated by two main factors:

The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

A good leaving group.

For a substrate like this compound, the ring is substituted with electron-donating groups (benzyloxy, ethyl), making it electron-rich and thus disfavored for classical SNAr. However, recent advances, such as the use of organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated and even electron-rich fluoroarenes under mild conditions, expanding the scope of this transformation. nih.gov

Strategic Utilization of Specific Bromofluorobenzene and Benzylic Intermediates

The synthesis of highly substituted aromatics like this compound relies on the strategic use of readily available starting materials and protecting groups.

Bromofluorobenzene Intermediates: Simple di-substituted compounds like 1-bromo-3,5-difluorobenzene or 1-bromo-2,4-difluorobenzene (B57218) can serve as versatile starting points. chemicalbook.com One of the fluorine atoms can be selectively displaced by a nucleophile (e.g., a phenoxide in a Williamson ether synthesis-like reaction), followed by further functionalization guided by the directing effects of the existing substituents. The remaining bromine atom serves as a handle for subsequent cross-coupling reactions.

Benzylic Intermediates: The "benzyloxy" group (-OCH₂Ph) is a benzyl ether. In synthesis, it is commonly used as a protecting group for a phenol. google.com A phenol can be deprotonated with a base and reacted with a benzyl halide, such as benzyl bromide, to form the stable benzyl ether. chemicalbook.comgoogle.com This group is robust to many reaction conditions but can be readily removed by catalytic hydrogenation to regenerate the phenol, making it a strategic choice in multi-step synthesis. Furthermore, benzylic positions themselves (the carbon atom attached to both a benzene ring and another group) have unique reactivity, such as susceptibility to free-radical bromination or oxidation, which can be exploited in the synthesis of related structures. khanacademy.orgresearchgate.net

A plausible, albeit hypothetical, synthetic route could involve the benzylation of a fluorophenol, followed by a regioselective Friedel-Crafts ethylation, and finally a directed bromination to install the final substituents in the correct orientation, leveraging the principles outlined in the preceding sections.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 4 Bromo 5 Ethyl 2 Fluorobenzene

Reactivity of the Bromine Atom in Halogenated Aromatic Systems

The carbon-bromine (C-Br) bond in aryl bromides is a key site for synthetic manipulation, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of halides on an aromatic ring. wikipedia.orgchemistrysteps.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com For SNAr to be efficient, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In the case of 1-(benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene, the bromine atom is para to an electron-donating benzyloxy group and ortho to an alkyl (ethyl) group, making the ring relatively electron-rich at this position. This electronic configuration disfavors a classical SNAr reaction at the C-Br bond. However, alternative, less common substitution pathways can occur. Gas-phase studies on polyhalogenated arenes have shown that nucleophilic attack can occur directly at the bromine atom in an SN2-like fashion, leading to dehalogenation, though this competes with traditional SNAr pathways where fluoride (B91410) loss might be favored over bromide loss. acs.org

The most significant and widely applied reactivity of the bromo group on this aromatic system involves transition metal-catalyzed cross-coupling reactions. The C-Br bond is more reactive than the C-F bond in typical palladium- or nickel-catalyzed cycles, allowing for selective functionalization. These reactions have become foundational in organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. wisc.edu

A variety of cross-coupling reactions can be employed at the bromo position, often with high chemoselectivity. Key examples include:

Suzuki Coupling: The palladium-catalyzed reaction with organoboron reagents (boronic acids or esters) to form new C-C bonds. This method is known for its mild reaction conditions and tolerance of diverse functional groups. rsc.org

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with terminal alkynes to synthesize aryl alkynes, crucial intermediates for pharmaceuticals and materials. rsc.org

Stille Coupling: The palladium-catalyzed coupling of the aryl bromide with organostannanes. This reaction is valued for its high functional group tolerance. rsc.org

Buchwald-Hartwig Amination: A palladium-catalyzed process to form C-N bonds by coupling the aryl bromide with amines.

Heck Coupling: The palladium-catalyzed reaction with alkenes to form substituted alkenes.

The development of ligand-free catalytic systems, which are more cost-effective and sustainable, has further expanded the utility of these transformations for aryl halides. rsc.org Multimetallic catalysis, using two different metal catalysts that exhibit orthogonal reactivity, can enable selective cross-coupling between two different aryl electrophiles, such as an aryl bromide and an aryl triflate. wisc.eduresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | C-C (biaryl) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) |

| Stille Coupling | Ar'-Sn(R)₃ | Pd(PPh₃)₄ | C-C (biaryl) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | C-C (alkene) |

Reactivity of the Fluorine Atom in Fluoroaromatics

The fluorine atom imparts unique electronic properties to the aromatic ring, significantly influencing its reactivity towards both electrophilic and nucleophilic attack.

The presence of fluorine can stabilize the aromatic ring. nih.govacs.org Computational studies have shown that fluorination can lead to smaller bond lengths within the ring and higher activation energies for reactions like hydrogenation, suggesting an increase in aromatic-like stability, a concept termed "fluoromaticity". nih.gov This stabilization can also increase resistance to addition reactions. acs.org The substitution of hydrogen with fluorine alters the molecule's electric moments, which can change the balance of forces in non-covalent interactions. rsc.org In some contexts, fluorine positioned over the π-cloud of an adjacent ring can act as a powerful through-space activator for electrophilic substitution by stabilizing the charged intermediates. acs.org

The C-F bond is the strongest carbon-halogen bond, yet fluoroaromatics are often excellent substrates for SNAr reactions. This is because fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial nucleophilic attack, and fluorine's ability to stabilize the anionic Meisenheimer intermediate makes it a good leaving group in this context. chemistrysteps.com

For SNAr to proceed efficiently on fluoroaromatics, the ring typically requires activation by electron-withdrawing groups ortho or para to the fluorine. chemistrysteps.comthieme-connect.com In this compound, the fluorine is ortho to the strongly electron-donating benzyloxy group, which deactivates this position for classical SNAr. However, modern synthetic methods have enabled SNAr on unactivated or even electron-rich fluoroarenes. Organic photoredox catalysis, for example, can facilitate the nucleophilic defluorination of such substrates by generating a cation radical, which dramatically accelerates the substitution process with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov This method tolerates other halogens like bromine, allowing for selective C-F functionalization. nih.gov

The scope of nucleophiles in SNAr with fluoroaromatics is broad and includes oxygen, nitrogen, and sulfur nucleophiles. thieme-connect.comacs.org

| Nucleophile Class | Example Nucleophile | Product Type | Conditions |

|---|---|---|---|

| Oxygen | Cyclopropanol | Aryl cyclopropyl (B3062369) ether | Cs₂CO₃, DMF thieme-connect.com |

| Oxygen | Carbohydrate alcohol | Carbohydrate-aryl ether | KHMDS, THF acs.org |

| Nitrogen | Indole | N-Aryl indole | KOH, DMSO researchgate.net |

| Nitrogen | Primary Amine | N-Aryl secondary amine | Photoredox Catalyst, Light nih.gov |

Transformations Involving the Benzyloxy Group

The benzyloxy group (BnO) is widely used in organic synthesis as a robust protecting group for phenols and alcohols. wikipedia.org Its primary transformation is cleavage (deprotection) to reveal the free hydroxyl group. The choice of deprotection method is critical to ensure compatibility with the other functional groups on the molecule, namely the aryl bromide and aryl fluoride. researchgate.net

Common deprotection strategies include:

Catalytic Hydrogenation: This is the most common method, typically employing palladium on carbon (Pd/C) and hydrogen gas (H₂). The reaction proceeds under mild conditions to yield the phenol (B47542) and toluene (B28343). organic-chemistry.orgchemistry.coach A significant concern with this method is the potential for concurrent hydrodebromination (cleavage of the C-Br bond).

Transfer Hydrogenation: This method avoids the use of pressurized H₂ gas by using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst. organic-chemistry.org

Oxidative Cleavage: Strong oxidizing agents can cleave the benzyl (B1604629) ether. For instance, a system using a nitroxyl (B88944) radical catalyst and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can deprotect benzyl ethers at room temperature and is compatible with hydrogenation-sensitive groups. acs.org Other reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are also effective, particularly for cleaving p-methoxybenzyl (PMB) ethers, a related protecting group. organic-chemistry.orgacs.org

Acid-Mediated Cleavage: Strong acids like BCl₃ can effect chemoselective debenzylation, even in the presence of various other functional groups. researchgate.netorganic-chemistry.org

The benzylic position itself—the CH₂ group—is also reactive. Under radical conditions, such as with N-bromosuccinimide (NBS), it can undergo halogenation. wikipedia.org Strong oxidation can convert the benzylic carbon to a carboxylic acid, though this would cleave the ether linkage in this specific molecule. wikipedia.org

| Method | Reagents | Pros | Potential Cons for this Substrate |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild, high yielding | Risk of C-Br bond cleavage (hydrodebromination) |

| Transfer Hydrogenation | HCOOH, Pd/C | No H₂ gas required | Risk of C-Br bond cleavage |

| Oxidative Cleavage | DDQ or Nitroxyl Radical/PIFA | Chemoselective, avoids reduction | Harsh reagents, potential side reactions |

| Lewis Acid Cleavage | BCl₃, BBr₃ | Often highly chemoselective | Strongly acidic, may not be compatible with all substrates |

Strategies for Protective Group Cleavage

One of the most prevalent and mildest methods for benzyl ether cleavage is catalytic hydrogenation. youtube.comyoutube.com This reaction is typically performed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comjk-sci.com The process, known as hydrogenolysis, cleaves the benzylic carbon-oxygen bond to yield the deprotected phenol and toluene as a byproduct. youtube.comyoutube.com This method is highly efficient and generally provides clean reactions with high yields. youtube.com

Catalytic transfer hydrogenation offers an alternative that avoids the use of pressurized hydrogen gas. organic-chemistry.org In this approach, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of a catalyst, typically Pd/C. organic-chemistry.orgorganic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene. organic-chemistry.orgjk-sci.comorganic-chemistry.orgmdma.ch This technique is particularly useful for molecules containing other reducible functional groups where careful control of the hydrogen source is necessary. organic-chemistry.org

For substrates that are sensitive to hydrogenation conditions, cleavage can be achieved using strong Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, including benzyl ethers. acs.orgresearchgate.net The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion. researchgate.net While effective, this method is considered harsh and may not be compatible with acid-sensitive functional groups. reddit.comorgsyn.org

Oxidative cleavage provides another non-reductive method for deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.org However, methods have been developed for the use of DDQ with simple benzyl ethers, often involving photoirradiation to facilitate the reaction. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Common Benzyl Ether Cleavage Strategies

| Method | Reagents & Conditions | Advantages | Limitations | Citations |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., EtOH, THF) | Mild conditions, high yield, clean reaction. | Incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups). organic-chemistry.org | youtube.comyoutube.comjk-sci.com |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., HCOOH, NH₄HCO₂, 1,4-cyclohexadiene), Pd/C | Avoids pressurized H₂ gas, can offer selectivity. organic-chemistry.org | May require larger amounts of catalyst with certain donors like formic acid. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.orgmdma.ch |

| Lewis Acid Cleavage | BBr₃, BCl₃, in CH₂Cl₂ | Effective for substrates intolerant to hydrogenation. | Harsh, non-selective for multiple ether groups, incompatible with acid-labile groups. reddit.comorgsyn.org | acs.orgresearchgate.netacs.org |

| Oxidative Cleavage | DDQ, often with photoirradiation | Non-reductive conditions, useful for complex molecules. | Can be substrate-specific, may require specific activators (e.g., light). researchgate.net | organic-chemistry.orgresearchgate.net |

Benzylic Position Reactivity and Functionalization (e.g., Oxidation, Nucleophilic Substitution)

The benzylic position refers to the carbon atom directly attached to a benzene (B151609) ring. jove.comchemistry.coach In the case of the benzyloxy protecting group of this compound, this is the methylene (B1212753) (-CH₂-) carbon. This position exhibits enhanced reactivity due to the ability of the adjacent benzene ring to stabilize reactive intermediates, such as radicals, carbocations, and carbanions, through resonance. chemistrysteps.comlibretexts.orgquimicaorganica.org This inherent reactivity is exploited in various functionalization and deprotection strategies.

Oxidation: The benzylic carbon of the protecting group is susceptible to oxidation. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes to carboxylic acids, milder and more controlled oxidation of a benzyl ether can be a route to deprotection. organic-chemistry.orgjove.com The benzyl ether can be oxidized to a benzoate (B1203000) ester, which is more readily cleaved under basic hydrolysis conditions. organic-chemistry.org This two-step process offers an alternative to reductive or strongly acidic cleavage methods.

Nucleophilic Substitution: The cleavage of the benzyl ether bond by acids or Lewis acids involves a nucleophilic substitution reaction at the benzylic carbon. chemistry.coachchemistrysteps.com For instance, when using hydrogen bromide (HBr), the ether oxygen is first protonated, creating a good leaving group (the phenol). The benzylic carbon is then attacked by the bromide nucleophile, forming benzyl bromide. The enhanced reactivity of the benzylic position means these substitution reactions can often proceed via an Sₙ1 mechanism, even for a primary carbon, due to the resonance-stabilized benzylic carbocation intermediate. chemistrysteps.comlibretexts.org They can also proceed via an Sₙ2 pathway. chemistry.coachkhanacademy.org This reactivity underscores the utility of the benzyl group, as its susceptibility to substitution allows for its removal under specific conditions.

Reactivity and Derivatization of the Ethyl Substituent

The ethyl group attached to the main aromatic ring of this compound also possesses a reactive benzylic position—the carbon atom of the ethyl group that is directly bonded to the benzene ring. libretexts.org This position is susceptible to similar reactions as the benzylic carbon of the protecting group, allowing for selective functionalization of the ethyl side-chain.

A primary reaction at this benzylic position is oxidation. Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid, will oxidize the ethyl group to a carboxylic acid (-COOH). chemistrysteps.comlibretexts.org A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon, a condition the ethyl group satisfies. jove.comchemistrysteps.com This transformation is synthetically useful as it converts an electron-donating, ortho-para directing alkyl group into an electron-withdrawing, meta-directing carboxyl group, thus altering the reactivity and directing effects of the substituent on the aromatic ring. masterorganicchemistry.commsu.edu

Another significant reaction is free-radical halogenation, which occurs selectively at the benzylic position. libretexts.orgmasterorganicchemistry.com Using a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a bromine atom can be specifically introduced at the benzylic carbon of the ethyl group. chemistrysteps.comlibretexts.org This is due to the formation of a resonance-stabilized benzylic radical intermediate, which is more stable than other potential radical intermediates along the alkyl chain. libretexts.org The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NH₂), thereby providing a pathway for extensive derivatization of the ethyl side-chain. chemistry.coachlibretexts.org

Table 2: Potential Derivatization Reactions of the Ethyl Substituent

| Reaction Type | Reagents & Conditions | Product Functional Group | Notes | Citations |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇, heat, acid | Carboxylic Acid (-COOH) | The entire ethyl group is converted to a carboxyl group. | jove.comchemistrysteps.comlibretexts.org |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light or peroxide | Benzylic Bromide (-CH(Br)CH₃) | Highly selective for the benzylic position due to radical stability. | chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

| Nucleophilic Substitution | Various nucleophiles (e.g., NaOH, NaCN, NaOR) | Alcohol, Nitrile, Ether, etc. | Requires prior conversion to a benzylic halide (e.g., via NBS). | chemistry.coachlibretexts.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the structural and electronic properties of polysubstituted benzene (B151609) derivatives like 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene. DFT methods provide a robust framework for investigating molecular geometries, conformational landscapes, and electronic reactivity at the atomic level. iucr.orgnih.gov Functionals such as B3LYP are commonly used for organic molecules, often paired with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy in describing both geometric and electronic features. iucr.org These computational approaches are crucial for predicting properties that can be experimentally validated and for understanding the underlying principles governing molecular behavior.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the benzyloxy group and the C-C bond of the ethyl substituent.

Ethyl Group Conformation: The ethyl group's orientation relative to the benzene ring is also significant. Computational studies on similar alkylbenzenes indicate that the rotational barrier is relatively low, leading to multiple possible conformers. The most stable arrangement would seek to minimize steric clashes with the neighboring bromo and benzyloxy substituents.

A full geometry optimization using DFT would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's lowest energy three-dimensional structure. A hypothetical table of selected optimized geometric parameters is presented below, based on typical values for substituted benzenes.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Typical for brominated aromatic rings. |

| C-F Bond Length | ~1.36 Å | Characteristic of fluorinated benzenes. |

| C-O (Aryl) Bond Length | ~1.37 Å | Influenced by resonance with the aromatic ring. |

| C-O-C (Ether) Bond Angle | ~117° | Slightly distorted from ideal sp³ hybridization. |

| C(aryl)-C(aryl)-C(ethyl) Bond Angle | ~122° | May be slightly larger due to steric effects. |

The electronic nature of the benzene ring in this compound is significantly influenced by its four distinct substituents, each contributing through inductive and resonance effects. These effects modulate the electron density distribution and, consequently, the molecule's reactivity. ma.eduyoutube.comlibretexts.org

Substituent Effects:

-Br (Bromo): Similar to fluoro, it has a -I and +R effect, with the inductive effect being dominant, leading to deactivation. libretexts.org

-CH₂CH₃ (Ethyl): Weakly electron-donating through induction (+I) and hyperconjugation, thus activating the ring. youtube.com

-OCH₂Ph (Benzyloxy): The ether oxygen is strongly electron-donating through resonance (+R) and moderately withdrawing through induction (-I). The net effect is strong activation of the ring, directing incoming electrophiles to the ortho and para positions. studymind.co.uk

The interplay of these groups creates a unique electronic landscape. The strongly activating benzyloxy group and the deactivating halogens result in a complex pattern of reactivity. DFT calculations can quantify these effects through various reactivity descriptors.

Reactivity Descriptors:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of non-covalent interactions and chemical reactions.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity.

| Descriptor | Predicted Trend/Value | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Moderate (~3-5 eV) | Reflects a balance of stability and reactivity. researchgate.net |

| Dipole Moment | Non-zero | Indicates overall molecular polarity. |

Analysis of Intermolecular Interactions in Halogenated and Ether-Substituted Systems

The supramolecular assembly and crystal packing of this compound in the solid state are governed by a variety of non-covalent interactions. The presence of halogen atoms, an ether linkage, and multiple aromatic rings provides sites for halogen bonding, hydrogen bonding, and π-interactions.

Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. nih.gov

In the target molecule, the bromine atom is a potential halogen bond donor. The strength of this interaction is modulated by the other substituents on the ring. The electron-withdrawing fluorine atom would enhance the positive character of the σ-hole on the bromine, thereby strengthening its potential for halogen bonding. The interaction energy of C-Br···Y halogen bonds (where Y is a Lewis base like an oxygen or nitrogen atom) can range from weak to moderate, typically in the range of -10 to -20 kcal/mol for charged systems and weaker for neutral ones. nih.gov These interactions are highly directional, with the C-Br···Y angle preferring to be close to 180°. nih.gov

| Interaction Type | Potential Acceptor (Y) | Predicted Strength | Geometric Preference |

|---|---|---|---|

| C-Br···O | Ether or Carbonyl Oxygen | Weak to Moderate | ∠C-Br···O ≈ 180° |

| C-Br···N | Nitrogen in Heterocycles | Moderate | ∠C-Br···N ≈ 180° |

| C-Br···π | Aromatic Ring | Weak (~4 kcal/mol) chemistryviews.orgnih.gov | Br atom above the π-cloud |

Besides halogen bonding, other weak interactions play a crucial role in the molecular architecture.

C-H···π Interactions: These interactions involve a C-H bond acting as a weak acid pointing towards the electron-rich π-cloud of an aromatic ring. In this molecule, the benzylic C-H bonds and the ethyl C-H bonds can interact with the π-system of a neighboring molecule's benzene or benzyl (B1604629) ring. These interactions are energetically significant, with average interaction energies that can be around -6 kcal/mol, and are critical in protein-ligand binding and molecular recognition. nih.govrsc.org

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions. The substitution pattern significantly affects the geometry of these interactions. Rather than a simple face-to-face stacking, electron-withdrawing (F, Br) and electron-donating (OEt, O-benzyl) groups favor offset-stacked or edge-to-face arrangements to minimize electrostatic repulsion and maximize favorable interactions. rsc.orgresearchgate.net

| Interaction | Donor/Acceptor Groups | Typical Energy Contribution | Structural Role |

|---|---|---|---|

| C-H···π | Ethyl/Benzyl C-H + Aromatic Ring | -2 to -6 kcal/mol | Directional packing, molecular recognition. |

| C-F···H | Aryl C-F + Alkyl/Aryl C-H | ~ -1 kcal/mol | Crystal lattice stabilization. |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Variable (-2 to -10 kcal/mol) | Formation of columnar or layered structures. |

Computational Modeling Approaches for Polysubstituted Benzenes

The computational study of polysubstituted benzenes leverages a variety of theoretical models to predict their structure, properties, and reactivity. fiveable.mesciencedaily.com The choice of method depends on the desired accuracy and the complexity of the system.

Ab Initio and DFT Methods: For detailed analysis of individual molecules or small clusters, DFT methods like B3LYP or M06-2X are widely employed. researchgate.net For high-accuracy benchmarking of interaction energies, more computationally intensive ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory are the gold standard. nih.gov

Dispersion Corrections: Accurately modeling the non-covalent interactions discussed above, particularly π-stacking and halogen bonding, requires the inclusion of empirical dispersion corrections (e.g., Grimme's -D3 or -D4) to standard DFT functionals. These corrections account for the London dispersion forces that are critical for the stability of molecular aggregates. researchgate.net

Automated Reaction Network Exploration: For studying potential synthetic pathways or degradation mechanisms, automated computational tools can explore complex potential energy surfaces to identify reactants, products, and transition states for numerous possible reactions. nih.gov

Databases and QSAR: The development of large computational databases of aromatic systems allows for data-driven approaches. nih.gov By calculating properties for thousands of related structures, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of new molecules without the need for resource-intensive calculations for every new compound.

This multi-faceted computational approach, combining high-level quantum chemical calculations with broader modeling strategies, provides a powerful platform for the rational design and understanding of complex functional molecules like this compound.

Development and Application of Force Field Models

Force field models are a cornerstone of molecular mechanics and molecular dynamics simulations, offering a computationally efficient way to describe the potential energy of a system of atoms. The development of an accurate force field for a molecule like this compound would involve a systematic, multi-step process.

Parameterization Protocol:

A robust protocol for deriving force field parameters typically relies on quantum mechanical (QM) data to ensure a high degree of accuracy. This process involves:

Intramolecular Parameter Derivation: This step focuses on the bonded terms of the force field, including bond lengths, bond angles, and dihedral angles. High-level QM calculations, such as those using density functional theory (DFT), are performed to obtain the equilibrium geometry and the shape of the potential energy surface around this minimum. These QM data are then used to parameterize the corresponding terms in the force field.

Intermolecular Parameter Derivation: This involves defining the non-bonded interactions, which are crucial for simulating condensed-phase properties. This includes van der Waals and electrostatic parameters. For halogenated compounds, standard force fields have often been found to be inaccurate. To address this, specialized approaches are needed. For instance, to model the anisotropic charge distribution around the bromine and fluorine atoms (the "sigma-hole"), some advanced force fields introduce virtual particles with positive charges. The parameters for these non-bonded interactions are optimized to reproduce QM interaction energies with probe molecules (like water) and experimental data for pure liquids, such as enthalpies of vaporization and molecular volumes.

Validation: The final force field is validated by performing molecular dynamics simulations and comparing the calculated macroscopic observables (e.g., density, heat of vaporization) with available experimental data for analogous compounds.

Challenges in Modeling Halogenated Aromatic Compounds:

The presence of bromine and fluorine atoms in this compound presents specific challenges for force field development. Halogen atoms can participate in halogen bonding, a highly directional, non-covalent interaction that arises from a region of positive electrostatic potential opposite the covalent bond to the halogen (the σ-hole). Standard force fields often fail to capture this phenomenon because they typically assign a uniform negative partial charge to halogen atoms.

To overcome this, polarizable force fields based on models like the classical Drude oscillator have been developed. These models, along with the inclusion of virtual particles, allow for a more accurate representation of the electrostatic potential and, consequently, a better description of intermolecular interactions involving halogens.

Table 1: Comparison of Additive and Polarizable Force Field Performance for Halogenated Benzenes

| Property | Additive Force Field (% Difference from Experiment) | Polarizable Force Field (% Difference from Experiment) |

| Enthalpy of Vaporization (ΔHvap) | Up to ±20% | Significantly smaller % difference |

| Molecular Volume (Vm) | Substantial deviations | Significantly smaller % difference |

This table illustrates the general improvement seen with polarizable force fields for halogenated benzenes, based on findings in related research. Specific values for this compound are not available.

Predictive Modeling of Chemical Processes and Reactivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and quantum mechanical calculations, can provide valuable insights into the chemical processes and reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are statistical models that correlate the chemical structure of a compound with a specific activity, such as toxicity or reactivity. For a molecule like this compound, QSAR models could be developed to predict various properties. The general workflow for developing a QSAR model is as follows:

Data Set Collection: A dataset of compounds with known activities (e.g., toxicity, reaction rates) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like Bayesian-regularized neural networks, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For substituted benzenes, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to model their toxicity. These models have shown that hydrophobic effects, electrostatic interactions, and hydrogen bonding play crucial roles in the biological activity of these compounds.

Table 2: Statistical Parameters for 3D-QSAR Models of Substituted Benzene Toxicity

| Model | Correlation Coefficient (R²) |

| CoMFA | > 0.79 |

| CoMSIA | > 0.79 |

This table presents typical statistical validation parameters for 3D-QSAR models developed for a large set of substituted benzenes, indicating a strong correlation between the model and the observed toxicity.

Predicting Reactivity using Quantum Mechanics:

The reactivity of this compound, particularly in processes like electrophilic aromatic substitution, can be predicted using quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.

The substituents on the benzene ring (benzyloxy, bromo, ethyl, and fluoro) will influence the electron density of the ring and, therefore, its reactivity towards electrophiles. The fluorine atom, for example, has a dual role: it is inductively withdrawing but can also donate electron density through resonance. This interplay of inductive and resonance effects determines the rate and regioselectivity of electrophilic aromatic substitution.

Computational methods can be used to calculate various reactivity indices, such as:

Fukui functions and dual descriptors: These indices help in identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating electron-rich regions that are susceptible to electrophilic attack.

Activation Energies: DFT calculations can be used to model the reaction pathways of potential chemical processes and calculate the activation energies, providing a quantitative measure of reactivity.

For fluorobenzene, it has been observed that electrophilic aromatic substitution is often faster at the para position compared to a single position on benzene, a counterintuitive finding that can be explained by the interplay of inductive and resonance effects, which can be modeled computationally.

Advanced Synthetic Applications As a Chemical Intermediate

Utilization in the Synthesis of Complex Functionalized Aromatic Compounds

There is no available literature detailing the use of 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene as a key intermediate in the synthesis of complex functionalized aromatic compounds.

Design and Preparation of Biaryl Ether Systems via Cross-Coupling

No published research could be found that demonstrates the application of this compound in the design and preparation of biaryl ether systems through cross-coupling reactions.

Controlled Synthesis of Fluorinated Aromatic Analogues and Derivatives

Specific examples of this compound being used for the controlled synthesis of other fluorinated aromatic analogues or derivatives are not documented in the available scientific literature.

Strategic Utility in Multi-Step Organic Syntheses for Molecular Scaffolds

While its classification as an intermediate implies a role in multi-step synthesis, there are no specific documented instances of its strategic use in the construction of complex molecular scaffolds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route begins with benzyl protection of a phenol derivative (e.g., 5-ethyl-2-fluorophenol) using benzyl bromide under basic conditions. Subsequent bromination at the para position relative to the benzyloxy group can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The ethyl group is introduced via Friedel-Crafts alkylation or cross-coupling reactions prior to benzyl protection. Characterization via -/-NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. How is structural characterization of this compound performed in academic research?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : -NMR identifies substituent positions via coupling patterns (e.g., fluorine’s deshielding effect, ethyl group splitting). -NMR further confirms fluorine presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and halogen isotope patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction refined using SHELX software (e.g., SHELXL for small-molecule refinement) resolves bond lengths and angles .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to potential toxicity of halogenated aromatics:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store in sealed containers away from ignition sources (flammable benzyloxy group).

- Follow spill protocols: absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How do substituents influence regioselectivity during bromination?

- Methodological Answer : The benzyloxy group (-OBn) acts as a strong para-directing group, guiding bromine to position 4. The ethyl group at position 5 exerts steric hindrance, preventing substitution at adjacent positions. Fluorine’s electron-withdrawing nature at position 2 further deactivates the ring, favoring electrophilic attack at the less hindered para site. Computational modeling (e.g., DFT calculations) can predict reactivity trends by analyzing charge distribution and transition states .

Q. What role does fluorine play in modulating electronic properties for downstream reactions?

- Methodological Answer : Fluorine’s electronegativity increases the ring’s electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). It also stabilizes intermediates via inductive effects. UV-Vis spectroscopy and cyclic voltammetry can quantify electronic effects by measuring absorption maxima or redox potentials, respectively .

Q. How can contradictions in synthetic yield data be resolved?

- Methodological Answer : Discrepancies often arise from impurities or competing pathways. Strategies include:

- HPLC-MS/Purity Analysis : Identify byproducts (e.g., di-brominated species).

- Reaction Monitoring : In situ techniques like IR spectroscopy track intermediate formation.

- Optimization : Vary temperature, solvent polarity (e.g., DMF vs. THF), or catalysts (e.g., Pd for coupling reactions) to suppress side reactions .

Q. What strategies enable selective functionalization of the bromine site for derivatization?

- Methodological Answer : The bromine atom is primed for cross-coupling (e.g., Suzuki with aryl boronic acids) or nucleophilic substitution (e.g., SNAr with amines). Use ligand-accelerated catalysis (e.g., XPhos/Pd) to enhance selectivity. Monitor reaction progress via -NMR to detect coupling product signatures (e.g., biaryl proton peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.